molecular formula C19H18BrN3O2S2 B4030957 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide

Cat. No.: B4030957
M. Wt: 464.4 g/mol
InChI Key: BETVTFCBBYVXOG-UHFFFAOYSA-N
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Description

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, which is known for its diverse biological activities, and a bromophenyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with acetic anhydride to form 6-acetylamino-1,3-benzothiazole.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkyl halide to introduce the sulfanyl group.

    Amide Bond Formation: Finally, the intermediate is coupled with 4-bromophenylbutanoic acid or its derivative under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium methoxide, methanol.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to specific sites on proteins, influencing their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-chlorophenyl)butanamide
  • 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-phenylacetamide

Uniqueness

Compared to similar compounds, 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S2/c1-3-16(18(25)22-13-6-4-12(20)5-7-13)26-19-23-15-9-8-14(21-11(2)24)10-17(15)27-19/h4-10,16H,3H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETVTFCBBYVXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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